Iso-acyclovir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

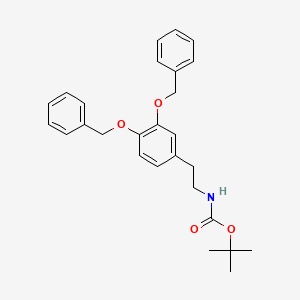

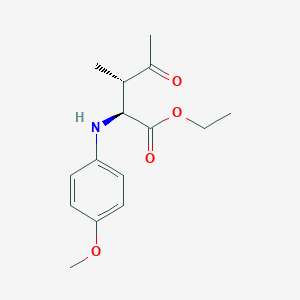

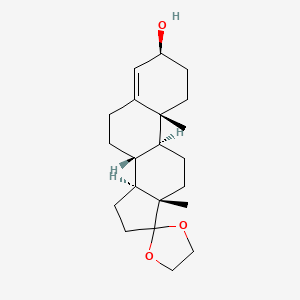

Iso-acyclovir is a synthetic antiviral compound derived from acyclovir, which is widely used to treat infections caused by herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . This compound, like its parent compound, is a nucleoside analog that inhibits viral DNA replication, making it a potent antiviral agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-acyclovir can be synthesized through various synthetic routes. One common method involves the reaction of guanine derivatives with appropriate alkylating agents. For instance, the synthesis may start with 5-aminoimidazole-4-carboxamide, which undergoes a series of reactions including alkylation, cyclization, and deprotection to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process typically includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Iso-acyclovir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered antiviral properties.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its bioavailability.

Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize yield and purity .

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique antiviral properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .

Scientific Research Applications

Iso-acyclovir has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of nucleoside analogs and their interactions with viral enzymes.

Biology: Researchers use this compound to study viral replication mechanisms and the development of antiviral resistance.

Medicine: this compound is investigated for its potential to treat various viral infections, including those resistant to other antiviral drugs.

Industry: This compound is used in the development of new antiviral formulations and drug delivery systems.

Mechanism of Action

Iso-acyclovir exerts its antiviral effects by inhibiting viral DNA polymerase. After intracellular uptake, this compound is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further phosphorylated by cellular enzymes to this compound triphosphate, which competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate. This incorporation into viral DNA results in chain termination, preventing further viral replication .

Comparison with Similar Compounds

Similar Compounds

Acyclovir: The parent compound of iso-acyclovir, widely used for treating herpesvirus infections.

Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.

Famciclovir: Another antiviral compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific modifications that may enhance its antiviral activity and reduce resistance compared to acyclovir. Its derivatives are also explored for improved pharmacokinetic profiles and reduced side effects .

Properties

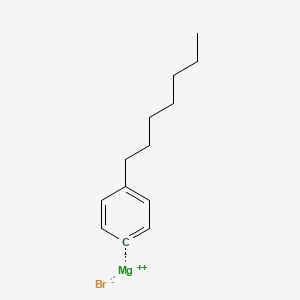

Molecular Formula |

C8H11N5O3 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

6-amino-9-(2-hydroxyethoxymethyl)-1H-purin-2-one |

InChI |

InChI=1S/C8H11N5O3/c9-6-5-7(12-8(15)11-6)13(3-10-5)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |

InChI Key |

WLGPYGDPBSTDIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1COCCO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.